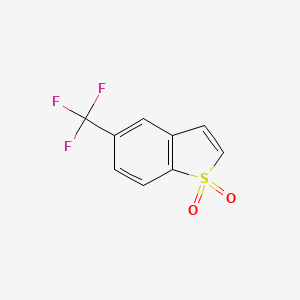

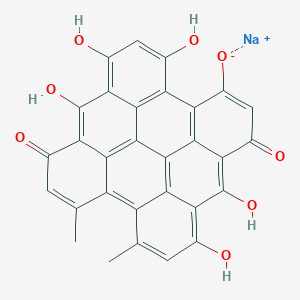

![molecular formula C70H90Co2F6N4O20S2 B6299603 Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether CAS No. 647036-07-5](/img/structure/B6299603.png)

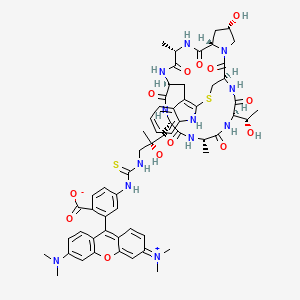

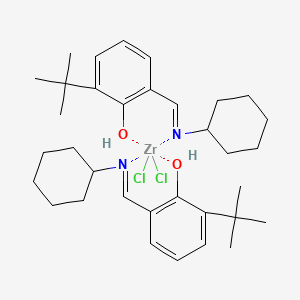

Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex of Cobalt (III) with a cyclic oligomer ligand. The ligand contains cyclohexanediamine units, which are known to form stable complexes with transition metals. The presence of the salicylidene groups suggests that this compound might belong to the family of Schiff base complexes, which are widely used in various fields of chemistry due to their interesting properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the cyclic oligomer. The Co(III) ion would be at the center of the complex, with the cyclic oligomer acting as a ligand .Chemical Reactions Analysis

As a Co(III) complex, this compound could potentially participate in various types of chemical reactions. For example, it could act as a catalyst in oxidation reactions .Aplicaciones Científicas De Investigación

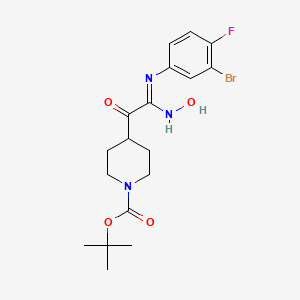

Enantioselective Catalysis

Compounds with structures similar to the one mentioned, particularly those with cyclohexanediamine cores and salicylidene ligands, are noted for their use in enantioselective catalysis. For instance, manganese(III) chloride complexes with cyclohexanediamine and salicylidene ligands have been identified as highly enantioselective epoxidation catalysts. These complexes facilitate the transformation of certain substrates into their epoxide forms, showcasing their potential in synthetic organic chemistry for the production of enantiomerically pure compounds (Larrow & Jacobsen, 2003).

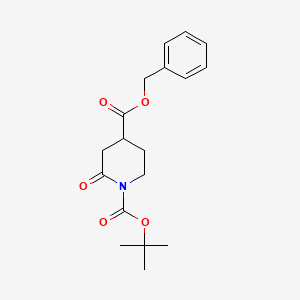

Polymer Synthesis

Research has also highlighted the role of similar complexes in polymer synthesis. Salen Co(III) complexes, for example, have been used in the copolymerization of cyclohexene oxide and carbon dioxide, resulting in the synthesis of poly(cyclohexene carbonate). This application underscores the utility of such complexes in creating environmentally friendly polymers from renewable resources (Cohen et al., 2006).

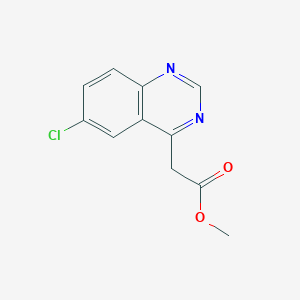

Molecular Sensing

Certain Eu(III) complexes with imine-based ligands, similar in design philosophy to the query compound, have been developed for luminescence sensing of nitrate anions. These findings point to the potential use of such complexes in environmental monitoring and analytical chemistry, where specific ion detection is critical (Piccinelli et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of MFCD28144555 is the Li2O2 and Li2CO3 by-products in the operation of Li-O2 batteries . The compound acts as a redox mediator, promoting the discharge process in solution and accelerating the decomposition of these by-products .

Mode of Action

MFCD28144555, a chiral salen-Co(II) complex, is introduced into the electrolyte to induce solution phase formation of Li2O2 and catalyze the oxidation of Li2O2 and main by-products Li2CO3 . Due to the Co(II) having a solvation effect towards Li+, it can drive solution phase formation of Li2O2, preventing electrode passivation and increasing the discharge capacity .

Biochemical Pathways

The compound influences the biochemical pathways involved in the operation of Li-O2 batteries. It promotes the discharge process in solution, accelerates the decomposition of discharge products and by-products, and reduces charge overpotential . This results in an increased discharge capacity and improved cycle lifespan .

Pharmacokinetics

The Co(II) in the compound has a solvation effect towards Li+, driving the solution phase formation of Li2O2 and preventing electrode passivation .

Result of Action

The introduction of MFCD28144555 into the electrolyte results in a high Li2O2 yield of 96.09% . Furthermore, it boosts the oxidation of Li2O2 and the decomposition of Li2CO3, reducing charge overpotential, and promoting cycle lifespan . A cell with Co(II) achieved a long cycling stability at a low charge plateau (3.66 V) over 252 cycles with a specific capacity of 500 mAh·g carbon−1 .

Action Environment

The action of MFCD28144555 is influenced by the environment within the electrolyte of Li-O2 batteries. The presence of Li+ ions and the by-products Li2O2 and Li2CO3 are key factors that determine the compound’s action, efficacy, and stability .

Direcciones Futuras

Propiedades

IUPAC Name |

cobalt;(4R,9R,33R,38R)-14,28,43,57-tetratert-butyl-13,29,42,58-tetrahydroxy-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-18,24,47,53-tetrone;trifluoromethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);;/t53-,54-,55-,56-;;;;/m1..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVVYPYFKVXXTE-TUXHCZKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC(=C1O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC2=CC(=C1O)C=N[C@@H]3CCCC[C@H]3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=N[C@@H]6CCCC[C@H]6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H90Co2F6N4O20S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1603.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)

![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)

![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)

![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)

![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)